molecular formula C23H21NO4 B300171 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Katalognummer B300171
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: PBKXVNNITDPXRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

Wirkmechanismus

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide inhibits 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ activity by binding to the ATP-binding site of the enzyme. 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ is a downstream target of various signaling pathways, including the Wnt/β-catenin pathway, PI3K/Akt pathway, and MAPK pathway. Inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ leads to the activation of these pathways and subsequent cellular effects.
Biochemical and Physiological Effects
Inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ by 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In Alzheimer's disease research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to reduce Aβ production, improve cognitive function, and reduce tau phosphorylation. In diabetes research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to improve insulin sensitivity, glucose metabolism, and β-cell function.

Vorteile Und Einschränkungen Für Laborexperimente

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ. It has been extensively studied in various cellular and animal models, providing a wealth of data for further research. However, there are also limitations to its use. Its effects may be cell type-specific, and its in vivo efficacy and toxicity need to be further studied.

Zukünftige Richtungen

There are several future directions for the research of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, its in vivo efficacy and toxicity need to be further studied to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 6-propyl-1,3-benzodioxole-5-carboxylic acid with 4-phenoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with a dehydrating agent, such as thionyl chloride (SOCl2), to form the final product.

Wissenschaftliche Forschungsanwendungen

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ activity in vitro and in vivo, leading to various cellular effects. In cancer research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In Alzheimer's disease research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to reduce amyloid-β (Aβ) production and improve cognitive function. In diabetes research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to improve insulin sensitivity and glucose metabolism.

Eigenschaften

Produktname

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Molekularformel

C23H21NO4

Molekulargewicht

375.4 g/mol

IUPAC-Name

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C23H21NO4/c1-2-6-17-13-21-22(27-15-26-21)14-20(17)24-23(25)16-9-11-19(12-10-16)28-18-7-4-3-5-8-18/h3-5,7-14H,2,6,15H2,1H3,(H,24,25)

InChI-Schlüssel

PBKXVNNITDPXRU-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2

Kanonische SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.